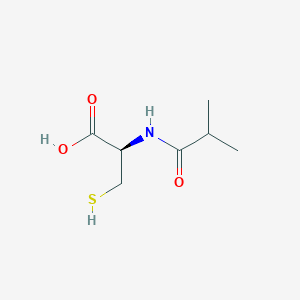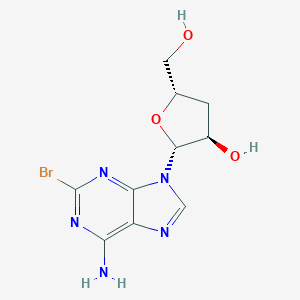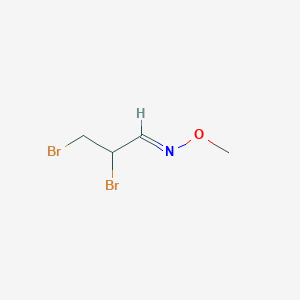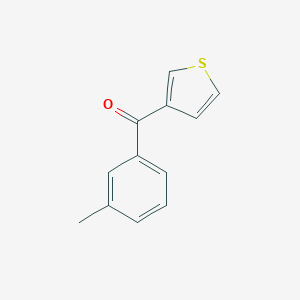
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione
説明
Synthesis Analysis
The synthesis of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione involves both chemical and microbiological steps. Initially synthesized for its potential role in microbial steroid degradation pathways, it has been studied for its formation and further metabolism by microorganisms such as Nocardia restrictus. This organism can metabolize it to more simplified products, indicative of its intermediate role in steroid degradation processes (Sih, Lee, Tsong, & Wang, 1966).
Molecular Structure Analysis
The molecular structure of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione is characterized by its 3,4-catechol segment, which is crucial for its microbial metabolism. The detailed structural analysis provided by various spectroscopic methods, including UV-Vis and NMR spectroscopy, has facilitated understanding its reactivity and role as a microbial steroid degradation intermediate.
Chemical Reactions and Properties
The compound undergoes rapid oxidation by cell-free extracts of Nocardia restrictus, consuming one mole of oxygen per mole of substrate without evolving carbon dioxide. This reaction is a part of a broader set of biochemical transformations leading to the cleavage of steroid rings, mediated by enzymes such as 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase. These reactions underscore the compound's susceptibility to microbial enzymes and its importance in the microbial degradation pathway of steroids (Gibson, Wang, Sih, & Whitlock, 1965).
Physical Properties Analysis
The physical properties of this compound, including its molecular weight and absorption characteristics, have been elucidated through sedimentation equilibrium and velocity diffusion data. Its molecular weight was estimated around 280,000, with specific physicochemical properties described, including sedimentation coefficients and diffusion coefficients. Such properties are crucial for understanding its behavior in biological systems and its interaction with microbial enzymes (Tai & Sih, 1970).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione, especially its reactivity towards various enzymes and chemical agents, demonstrate its role as an intermediate in microbial steroid degradation. Enzymatic studies have shown that specific metal-chelating agents and sulfhydryl inhibitors can influence its metabolism, highlighting the importance of its dihydroxyl group and the presence of ferrous iron for its enzymatic degradation. These insights into its chemical properties are vital for understanding the compound's biological transformations and its pathway in steroid degradation (Tai & Sih, 1970; Gibson et al., 1965).
科学的研究の応用
Microbiological Degradation of Steroids : This compound serves as an intermediate in the microbiological degradation of ring A of androst-4-ene-3,17-dione, ultimately forming 3a-H-4 (Sih, Lee, Tsong, & Wang, 1966).
Pharmaceutical Research : A novel C9-C10 cleavage reaction for converting 12-hydroxyandrosta-1,4-diene-3,17-dione into a derivative of 12-oxoestradiol showcases potential pharmaceutical research applications (Bourke et al., 1998).
Enzyme Study : The enzyme 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione-4,5-dioxygenase from Nocardia restrictus, with a molecular weight of 280,000, shows specificity for this compound (Tai & Sih, 1970).
Chemical Intermediates : Monoacetals derived from related steroid compounds can be used as intermediates in various chemical reactions, indicating a similar potential for this compound (Collins & Krause, 1988).
Cholesterol Catabolism in Pathogens : In Mycobacterium tuberculosis, flavin-dependent monooxygenases like HsaA, involved in cholesterol catabolism, contribute to the pathogenicity, suggesting a potential role for similar compounds in studying bacterial metabolism (Dresen et al., 2010).
Anticancer Activity : Certain derivatives show strong inhibition of aromatase and cytotoxicity against prostate cancer cells, indicating potential for cancer research (Sakač et al., 2008).
作用機序
Target of Action
The primary target of 3,4-DHSA is the macrophage migration inhibitory factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
3,4-DHSA interacts with its target, MIF, by inhibiting its expression . This interaction results in changes to the cellular environment, particularly in the context of inflammation and immune response.
Biochemical Pathways
It is known that the compound plays a role in the steroid degradation pathway . This pathway involves several key enzymes, including 3-ketosteroid 9α-hydroxylase , which are responsible for the aerobic breakage of the steroid nucleus .
Pharmacokinetics
Given its hydrophobic nature and reduced presence of functional groups, it is likely that the compound has a high resistance to degradation . This could potentially impact its bioavailability and efficacy.
Result of Action
The inhibition of MIF expression by 3,4-DHSA can lead to a decrease in inflammation and immune response . This could have potential therapeutic implications, particularly in conditions characterized by excessive inflammation or overactive immune responses.
特性
IUPAC Name |
(3aS,4S,7aS)-4-[2-(2,3-dihydroxy-6-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-11-3-7-16(21)18(23)12(11)4-5-13-14-6-8-17(22)19(14,2)10-9-15(13)20/h3,7,13-14,21,23H,4-6,8-10H2,1-2H3/t13-,14-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHVBHDSVLKFNI-NJSLBKSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)O)CCC2C3CCC(=O)C3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C=C1)O)O)CC[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028828 | |
| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |
CAS RN |
2168-61-8 | |
| Record name | 3,4-Dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701028828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,4-DHSA in microbial steroid degradation?
A: 3,4-DHSA is a key intermediate in the degradation of cholesterol and other steroids by certain microorganisms [, , , ]. This compound is formed during the breakdown of the steroid A ring, a crucial step in utilizing these complex molecules as a carbon source.
Q2: What enzyme is responsible for the formation of 3,4-DHSA?
A: Research suggests that 3,4-DHSA is formed from the precursor 3-hydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione []. The enzyme responsible for this transformation has not been definitively identified, but studies indicate it likely involves a dioxygenase mechanism [, ].
Q3: How is 3,4-DHSA further metabolized by microorganisms?
A: 3,4-DHSA is further degraded by the enzyme 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione 4,5-dioxygenase (4,5-dioxygenase) [, , ]. This enzyme catalyzes the oxygenolytic cleavage of the steroid ring A, leading to the formation of 4(5),9(10)-diseco-3-hydroxyandrosta-1(10),2-diene-5,9,17-trion-4-oic acid []. Subsequent metabolic steps ultimately result in the formation of smaller molecules like 2-oxo-4-hydroxycaproic acid and 3aα-H-4α-[3'-propionic acid]-7aβ-methylhexahydro-1,5-indanedione, which can be utilized by the microorganism [].
Q4: Why is the metabolism of 3,4-DHSA relevant to Mycobacterium tuberculosis?
A: Research indicates that M. tuberculosis possesses a gene cluster similar to that found in Rhodococcus sp. strain RHA1, which is involved in cholesterol degradation []. This cluster includes the hsaC gene, suggesting that M. tuberculosis can also catabolize cholesterol via 3,4-DHSA []. This metabolic capability may be crucial for the survival of M. tuberculosis within macrophages, highlighting its potential as a target for novel therapeutics [].
Q5: What are the kinetic characteristics of the 3,4-DHSA 4,5-dioxygenase enzyme?
A: Kinetic studies of the 3,4-DHSA 4,5-dioxygenase indicate that it follows an ordered Bi-Uni mechanism, with molecular oxygen binding first, followed by 3,4-DHSA []. The enzyme then releases the product, 4(5),9(10)-diseco-3-hydroxyandrosta-1(10),2-diene-5,9,17-trion-4-oic acid. Interestingly, the kinetic data also suggest the formation of a dead-end complex involving the enzyme, oxygen, and the product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![Ethyl [4-(chloromethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B45397.png)